molecular formula C10H16N2O B6600649 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 1697948-88-1

2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No. B6600649
CAS RN: 1697948-88-1
M. Wt: 180.25 g/mol
InChI Key: RMFSFNOCPLMDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as “cyclopropyl-pyrazole” or “CP”, is a cyclopropyl-pyrazole derivative that is used in a variety of scientific research applications. CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments. It has been used in the development of new drugs, in particular, as an anticonvulsant and as an analgesic. It has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CP has been studied for its potential anti-cancer properties.

Mechanism of Action

CP acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By blocking the breakdown of acetylcholine, CP can increase its concentration in the brain and thus increase the activity of the nervous system.
Biochemical and Physiological Effects
CP has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to increase the concentration of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, CP has been studied for its potential to reduce inflammation and pain, as well as its potential to act as an anticonvulsant.

Advantages and Limitations for Lab Experiments

CP has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it is relatively non-toxic and has a relatively low cost. However, CP has some limitations for use in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to purify.

Future Directions

There are several potential future directions for CP research. These include further study of its potential therapeutic applications, such as its ability to act as an anticonvulsant and analgesic, as well as its potential anti-cancer properties. Additionally, further study of its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production. Finally, further study of its advantages and limitations for use in laboratory experiments could lead to the development of more efficient and cost-effective methods of purification and solubilization.

Synthesis Methods

CP is synthesized through a two-step reaction process. The first step involves reacting 1,5-dimethyl-1H-pyrazol-3-yl chloride with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol. The second step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to form the desired product.

properties

IUPAC Name

2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFSFNOCPLMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(CC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.